molecular formula C7H7F3N2O2S B15260646 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine

6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine

Cat. No.: B15260646
M. Wt: 240.21 g/mol
InChI Key: NQZNZHTYIKXWCY-UHFFFAOYSA-N
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Description

6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethanesulfonyl group at the 5-position, along with an amine group at the 2-position. The presence of the trifluoromethanesulfonyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethanesulfonyl group through a sulfonylation reaction. This can be achieved using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under controlled conditions. The methyl group can be introduced via alkylation reactions, and the amine group can be incorporated through amination reactions using appropriate amine sources .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize the production output while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s ability to interact with electron-rich sites, making it a potent inhibitor or activator of certain enzymes and receptors. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the trifluoromethanesulfonyl and amine groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methyl group and a trifluoromethanesulfonyl group. Its chemical formula is C7H6F3N2O2SC_7H_6F_3N_2O_2S, which contributes to its unique biological profile.

Research indicates that compounds similar to this compound may interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The trifluoromethanesulfonyl group is particularly noted for enhancing the compound's ability to inhibit certain enzymatic activities.

Biological Activities

  • Antitumor Activity : Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, its mechanism may involve the induction of apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially by inhibiting NF-kB activation, which plays a crucial role in the expression of pro-inflammatory cytokines . This suggests its potential utility in treating autoimmune and inflammatory diseases.
  • Kinase Inhibition : Similar compounds have been reported as inhibitors of the IκB kinase (IKK) complex, which is involved in regulating NF-kB signaling. This inhibition can lead to reduced expression of inflammatory mediators such as TNF-α and IL-6 .

Study 1: Cytotoxicity on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on A2780 ovarian cancer cells. The results demonstrated an IC50 value in the micromolar range, indicating potent anti-cancer activity. The compound was found to induce mitochondrial membrane depolarization and increased ROS production, leading to apoptosis .

Study 2: Anti-inflammatory Effects

In a model of rheumatoid arthritis, compounds structurally related to this compound were shown to reduce the expression levels of pro-inflammatory cytokines while promoting anti-inflammatory cytokines . This highlights its potential therapeutic role in managing chronic inflammatory conditions.

Data Tables

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis via ROS production
Anti-inflammatoryReduces TNF-α and IL-6 levels
Kinase InhibitionInhibits IKK complex

Properties

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.21 g/mol

IUPAC Name

6-methyl-5-(trifluoromethylsulfonyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2O2S/c1-4-5(2-3-6(11)12-4)15(13,14)7(8,9)10/h2-3H,1H3,(H2,11,12)

InChI Key

NQZNZHTYIKXWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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